

# Spectroscopic Profile of Boc-4-Amino-D-phenylalanine: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-4-Amino-D-phenylalanine*

Cat. No.: *B558464*

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This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butyloxycarbonyl-4-amino-D-phenylalanine (**Boc-4-Amino-D-phenylalanine**). Due to the limited availability of specific experimental spectra for this derivative, this document presents representative data from the closely related compound, Boc-D-phenylalanine, and discusses the expected spectral variations arising from the introduction of the 4-amino group. This guide is intended to serve as a valuable resource for researchers in peptide synthesis, medicinal chemistry, and drug development.

## Chemical Structure and Properties

**Boc-4-Amino-D-phenylalanine** is a derivative of the non-proteinogenic amino acid D-phenylalanine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and an amino group is substituted at the para-position of the phenyl ring.

Property	Value
Molecular Formula	$C_{14}H_{20}N_2O_4$ [1][2][3]
Molecular Weight	280.32 g/mol [1][2]
Appearance	White to off-white powder
CAS Number	164332-89-2 [2][3]

# Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for **Boc-4-Amino-D-phenylalanine**. The Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are based on the known spectra of Boc-D-phenylalanine, with anticipated shifts and additional signals due to the 4-amino group highlighted. Mass Spectrometry (MS) data is predicted based on the compound's molecular weight and common fragmentation patterns of Boc-protected amino acids.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected proton NMR spectrum of **Boc-4-Amino-D-phenylalanine** would exhibit characteristic signals for the Boc group, the amino acid backbone, and the substituted aromatic ring.

Table 1: Predicted <sup>1</sup>H NMR Data for **Boc-4-Amino-D-phenylalanine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Notes
~1.3-1.4	Singlet	9H	$(CH_3)_3C-$ (Boc group)	A characteristic upfield singlet for the nine equivalent protons of the tert-butyl group.
~2.8-3.1	Multiplet	2H	$\beta\text{-CH}_2$	Diastereotopic protons of the methylene group, appearing as a multiplet.
~3.5-4.0	Broad Singlet	2H	Ar-NH <sub>2</sub>	Chemical shift can vary depending on solvent and concentration.
~4.2-4.4	Multiplet	1H	$\alpha\text{-CH}$	The alpha-proton of the amino acid backbone.
~5.0-5.2	Broad Doublet	1H	NH (Boc)	The amide proton of the Boc protecting group.
~6.5-6.7	Doublet	2H	Aromatic CH (ortho to NH <sub>2</sub> )	Protons on the aromatic ring ortho to the amino group, shifted upfield due to the electron-donating nature of NH <sub>2</sub> .

~6.9-7.1	Doublet	2H	Aromatic CH (meta to NH <sub>2</sub> )	Protons on the aromatic ring meta to the amino group.
~10-12	Broad Singlet	1H	COOH	The carboxylic acid proton, which may be broad and its chemical shift is highly dependent on the solvent and concentration.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for **Boc-4-Amino-D-phenylalanine** is expected to show distinct signals for each carbon atom.

Table 2: Predicted <sup>13</sup>C NMR Data for **Boc-4-Amino-D-phenylalanine**

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~28.0	$(CH_3)_3C^-$ (Boc group)	Characteristic signal for the methyl carbons of the Boc group.
~37.0	$\beta\text{-CH}_2$	The beta-carbon of the phenylalanine side chain.
~55.0	$\alpha\text{-CH}$	The alpha-carbon of the amino acid backbone.
~80.0	$(CH_3)_3C^-$ (Boc group)	The quaternary carbon of the Boc group.
~115.0	Aromatic CH (ortho to $\text{NH}_2$ )	Aromatic carbons ortho to the amino group, shielded by the electron-donating $\text{NH}_2$ group.
~128.0	Aromatic C (ipso- to $\text{CH}_2$ )	The aromatic carbon attached to the $\beta\text{-CH}_2$ group.
~130.0	Aromatic CH (meta to $\text{NH}_2$ )	Aromatic carbons meta to the amino group.
~145.0	Aromatic C (ipso- to $\text{NH}_2$ )	The aromatic carbon attached to the amino group, significantly deshielded.
~155.0	$\text{C=O}$ (Boc group)	The carbonyl carbon of the Boc protecting group.
~175.0	$\text{COOH}$	The carboxylic acid carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Boc-4-Amino-D-phenylalanine** will show characteristic absorption bands for the N-H, C=O, and C-N bonds, among others.

Table 3: Predicted IR Data for **Boc-4-Amino-D-phenylalanine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (carboxylic acid), N-H stretch (amine and amide)
3030	Medium	Aromatic C-H stretch
2980-2930	Medium	Aliphatic C-H stretch
1710-1680	Strong	C=O stretch (Boc carbonyl and carboxylic acid)
1620-1580	Medium	N-H bend (amine)
1540-1500	Medium	N-H bend (amide II)
1500-1400	Medium	Aromatic C=C stretch
1250-1200	Strong	C-O stretch (Boc ester)
850-800	Strong	para-disubstituted benzene C- H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Boc-4-Amino-D-phenylalanine**, electrospray ionization (ESI) is a common technique.

Table 4: Predicted MS Data for **Boc-4-Amino-D-phenylalanine**

m/z	Ion	Notes
281.15	[M+H] <sup>+</sup>	Protonated molecular ion.
303.13	[M+Na] <sup>+</sup>	Sodium adduct.
225.10	[M+H - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	Loss of isobutylene from the Boc group.
181.09	[M+H - Boc] <sup>+</sup>	Loss of the entire Boc group.
120.08	Immonium ion	Characteristic fragment for phenylalanine derivatives.

## Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of Boc-protected amino acids and can be adapted for **Boc-4-Amino-D-phenylalanine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.
- Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64 scans.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-12 ppm.
- <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more scans, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

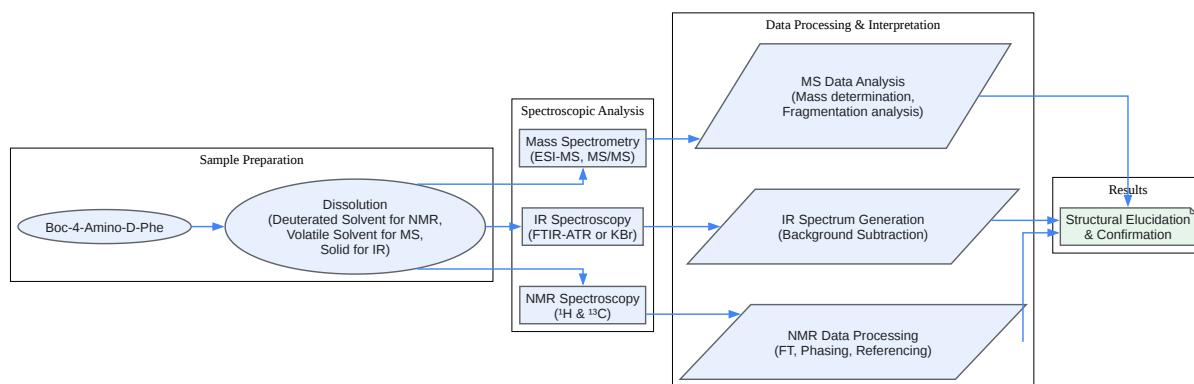
- Sample Preparation:
  - Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded.
  - The sample spectrum is then recorded.
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100  $\mu\text{g}/\text{mL}$ . A small amount of formic acid or acetic acid may be added to promote protonation in positive ion mode.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Acquisition (Positive Ion Mode):
  - Ionization Mode: ESI+.
  - Capillary Voltage: 3-5 kV.
  - Source Temperature: 100-150 °C.
  - Scan Range: m/z 50-500.
  - Fragmentation (MS/MS): For structural confirmation, collision-induced dissociation (CID) can be performed on the parent ion  $[\text{M}+\text{H}]^+$  to generate a fragment ion spectrum.[\[4\]](#)

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Boc-4-Amino-D-phenylalanine**.



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Caption: Workflow for the spectroscopic analysis of **Boc-4-Amino-D-phenylalanine**.

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